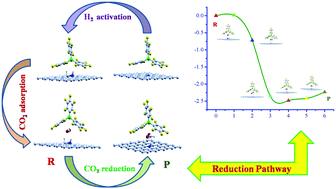Graphene-based frustrated Lewis pairs as bifunctional catalysts for CO2 reduction via the dissociative chemisorption of molecular H2: a periodic density functional perspective†
New Journal of Chemistry Pub Date: 2021-05-05 DOI: 10.1039/D1NJ00970B
Abstract
Nanocarbon-based frustrated Lewis pair (FLP) bifunctional catalysts, on account of their unquenched electron transfer property, are becoming increasingly attractive as catalysts for the CO2 reduction reaction via the dissociative chemisorption of H2. In the present study, we propose a nanocarbon-based FLP catalyst. The pair comprises nitrogen doped/phosphorus doped graphene as Lewis bases and M(C6F5)3 (M = B, Al, Ga, and In) as Lewis acids. The computational investigation reveals that the carbon atoms adjacent to the doped N and P atoms are the active sites towards the dissociative chemisorption of hydrogen molecule. The analyses of the Bader charges and difference charge densities validate the dissociative chemisorption of H2 molecule and the fact that a significant electron redistribution promotes the polarization of the hydrogen molecule. Density of states confirms the hybridization between the p-states of the nitrogen/phosphorus atom and the s-state of hydrogen atom in all FLPs. The dissociative chemisorption of hydrogen is noted in all FLP complexes, thereby facilitating a low barrier reaction path for CO2 reduction. Between P-doped and N-doped FLPs, N-doped FLP catalysts prove to be a more promising counterpart with considerably low activation barriers, ranging between 0.01 and 0.11 eV, towards CO2 reduction. Thus, the present study demonstrates the great potential of doped carbon-based FLPs as novel nanostructure catalysts for CO2 reduction via the direct utilization of molecular hydrogen.


Recommended Literature
- [1] Front cover
- [2] Application of solution processable squaraine dyes as electron donors for organic bulk-heterojunction solar cells
- [3] Thioglycoligation of aromatic thiols using a natural glucuronide donor†
- [4] Photostable, hydrophilic and functional near infrared quaterrylenediimide-cored dendrimers for biomedical imaging†
- [5] Synthesis of benzofused 1,4-azaborinols via [4 + 2] annulation strategy and its application in indole synthesis†
- [6] Performance evaluation of PTB7 : PC71BM based organic solar cells fabricated by spray coating method using chlorine free solvent
- [7] Controllable synthesis of CoFe2Se4/NiCo2Se4 hybrid nanotubes with heterointerfaces and improved oxygen evolution reaction performance†
- [8] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [9] Anion-driven tetrel bond-induced engineering of lead(ii) architectures with N′-(1-(2-pyridyl)ethylidene)nicotinohydrazide: experimental and theoretical findings†
- [10] Winning the fight against biofilms: the first six-month study showing no biofilm formation on zwitterionic polyurethanes†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 164915-57-5









